molecular formula C17H26N4O2 B11392050 1,3-dimethyl-5-({[3-(morpholin-4-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-({[3-(morpholin-4-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11392050
M. Wt: 318.4 g/mol
InChI Key: SOQAEBMCSAKTQA-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the solubility and bioavailability of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carbonyl compound under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole core is replaced by the morpholine moiety.

    Methylation: The final step involves the methylation of the compound to introduce the 1,3-dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3-DIMETHYL-5-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-5-({[3-(PIPERIDIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: Similar structure but with a piperidine ring instead of a morpholine ring.

    1,3-DIMETHYL-5-({[3-(PYRROLIDIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 1,3-DIMETHYL-5-({[3-(MORPHOLIN-4-YL)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE enhances its solubility and bioavailability, making it a unique and valuable compound in pharmaceutical research.

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(3-morpholin-4-ylpropylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C17H26N4O2/c1-19-15-5-4-14(12-16(15)20(2)17(19)22)13-18-6-3-7-21-8-10-23-11-9-21/h4-5,12,18H,3,6-11,13H2,1-2H3

InChI Key

SOQAEBMCSAKTQA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCCN3CCOCC3)N(C1=O)C

Origin of Product

United States

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